molecular formula C17H20Cl3N5O2S B11706510 N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide

Cat. No.: B11706510
M. Wt: 464.8 g/mol
InChI Key: HRKJWPNXWYFFIE-UHFFFAOYSA-N
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Description

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a pyrazolone ring, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide typically involves multiple steps:

    Formation of the Pyrazolone Ring: The initial step involves the synthesis of the pyrazolone ring by reacting 1,5-dimethyl-2-phenyl-3-oxo-2,3-dihydro-1H-pyrazole with appropriate reagents.

    Introduction of the Thiourea Group: The pyrazolone derivative is then reacted with thiourea to introduce the thioureido group.

    Attachment of the Trichloromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structure.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.

Mechanism of Action

The mechanism of action of N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide involves its interaction with specific molecular targets. The trichloromethyl group and thioureido linkage are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-benzamide
  • N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-2-furamide
  • N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-2-thiophenecarboxamide

Uniqueness

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide (CAS No. 324769-66-6) is a synthetic compound with potential therapeutic applications. Its complex structure includes a trichloroethyl moiety and a pyrazole derivative, suggesting possible interactions with biological targets relevant to pharmacology.

  • Molecular Formula : C17H21Cl3N4O2
  • Molecular Weight : 419.73 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity :
    • Studies have demonstrated that derivatives of pyrazole compounds often show significant cytotoxic effects against cancer cell lines. The presence of the trichloro group may enhance the compound's ability to interact with cellular targets, potentially leading to apoptosis in tumor cells .
  • Antimicrobial Properties :
    • Compounds with similar structures have been evaluated for their antimicrobial efficacy. The thiourea moiety is known for its antimicrobial properties, suggesting that this compound may also possess activity against certain bacterial strains .
  • Enzyme Inhibition :
    • The structural components of the compound suggest potential inhibition of key enzymes involved in cancer progression and microbial resistance. For instance, pyrazole derivatives have been linked to inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Antitumor Studies

A study investigating the cytotoxic effects of various pyrazole derivatives found that compounds similar to N-{2,2,2-Trichloro...} exhibited IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
N-{...}A54915.0Apoptosis
N-{...}MCF710.5Cell Cycle Arrest

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives containing thiourea groups were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to N-{...} showed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of N-{2,2,2-Trichloro...} can be partially explained through structure-activity relationship studies:

  • Trichloroethyl Group : Enhances lipophilicity and may facilitate membrane penetration.
  • Pyrazole Ring : Known for its role in biological activity; modifications can lead to increased potency.
  • Thiourea Moiety : Contributes to enzyme inhibition and antimicrobial effects.

Properties

Molecular Formula

C17H20Cl3N5O2S

Molecular Weight

464.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C17H20Cl3N5O2S/c1-4-12(26)21-15(17(18,19)20)23-16(28)22-13-10(2)24(3)25(14(13)27)11-8-6-5-7-9-11/h5-9,15H,4H2,1-3H3,(H,21,26)(H2,22,23,28)

InChI Key

HRKJWPNXWYFFIE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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